(6'S)-beta,epsilon-carotene
Description
Contextualization within Alpha-Carotene (B108777) and Related Isoprenoids
(6'S)-beta,epsilon-carotene is a form of alpha-carotene. nih.gov Alpha-carotene itself is a prominent member of the carotene subgroup and is distinguished by the presence of two different end rings: a beta-ring and an epsilon-ring. wikipedia.org This structural feature differentiates it from the more common beta-carotene, which possesses two beta-rings. wikipedia.org
The biosynthesis of these carotenes from their precursor, lycopene (B16060), is a critical branching point. The enzyme lycopene epsilon-cyclase (ε-LCY) is responsible for forming the epsilon-ring, while lycopene beta-cyclase (β-LCY) forms the beta-ring. wikipedia.org The production of alpha-carotene involves the action of both these enzymes. wikipedia.org
Carotenoids, including this compound, belong to the larger family of isoprenoids (also known as terpenoids). atamanchemicals.comuab.cat These compounds are all synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orguab.cat
Stereochemical Considerations and Significance
The designation "(6'S)" in this compound refers to the specific stereochemistry at the 6-prime (6') carbon atom on the epsilon-ring. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
This compound is the enantiomer of (6'R)-beta,epsilon-carotene. nih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This difference in spatial arrangement, though subtle, can have significant biological implications.
Interestingly, research indicates that in phototrophic organisms (organisms that carry out photosynthesis), alpha-carotene and its derivatives, like lutein (B1675518), are predominantly found in the (6'R) configuration. researchgate.net The (6'S) form is less common in this context. researchgate.net For instance, lutein is chemically defined as (3R,3'R,6'R)-beta,epsilon-carotene-3,3'-diol, highlighting the prevalence of the 'R' configuration at the 6' position. nih.govresearchgate.net
Historical Perspective on its Identification and Academic Study
The study of carotenoids dates back to the 19th century, with chemists extracting and characterizing these colorful compounds from various natural sources. scielo.brresearchgate.net The fundamental structure of carotene (C40H56) was established by Richard Willstätter, who also distinguished it from the oxygenated xanthophylls. wikipedia.org The isolation of lycopene from tomatoes in 1910 by Willstätter and Escher further revealed that it was an isomer of carotene. wikipedia.org
The identification and study of specific stereoisomers like this compound are a more recent development, made possible by advancements in analytical techniques such as chiral column high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method allows for the separation and identification of individual stereoisomers from a mixture. nih.govresearchgate.net
Academic studies have reported the presence of this compound in organisms such as the microalga Micromonas pusilla and the persimmon fruit (Diospyros kaki). nih.gov The continued investigation into the distribution and function of specific carotenoid isomers like this compound is an active area of research, helping to elucidate the complex roles these molecules play in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-/m1/s1 |
InChI Key |
ANVAOWXLWRTKGA-QTRZAOAUSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=CCCC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Origin of Product |
United States |
Occurrence and Biological Distribution of 6 S Beta,epsilon Carotene in Natural Systems
Presence in Photosynthetic Organisms
Photosynthetic organisms are the primary producers of carotenoids, where these pigments play essential roles in light-harvesting for photosynthesis and in protecting the photosynthetic apparatus from photo-oxidative damage. wikipedia.orgfefana.org The synthesis of carotenoids with an ε-ring is a feature of many, but not all, photosynthetic species. researchgate.netresearchgate.net
The distribution of α-carotene and its derivatives is limited to certain taxonomic groups of algae. researchgate.net While many microalgae are known producers of carotenoids like β-carotene and astaxanthin (B1665798), the presence of ε-ring carotenoids is more specific. mdpi.comnih.gov
Research has reported the presence of (6'S)-beta,epsilon-carotene in the marine microalga Micromonas pusilla, a member of the Prasinophyceae. nih.gov However, other comprehensive studies analyzing the chirality of α-carotene and its derivatives (like lutein) across 17 classes of aquatic algae found exclusively the (6'R)-type isomer. researchgate.net This suggests that while the genetic potential for producing the (6'S) isomer may exist, the (6'R) form is far more common in the algal kingdom. researchgate.net The biosynthesis of lutein (B1675518), a dihydroxy derivative of α-carotene, involves the cyclization of lycopene (B16060) by lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). nih.gov
Table 1: Reported Occurrence of this compound in Algae
| Organism | Class | Finding | Reference |
| Micromonas pusilla | Prasinophyceae | Reported to contain this compound. | nih.gov |
In higher plants, carotenoids are synthesized and accumulate in plastids, such as chloroplasts in leaves and chromoplasts in flowers and fruits. aocs.orgfefana.org The cyclization of lycopene is a critical branch-point, with the combined action of lycopene ε-cyclase and lycopene β-cyclase leading to the formation of α-carotene (a β,ε-carotene). aocs.org this compound is an enantiomer of (6'R)-beta,epsilon-carotene, the more common form of α-carotene. nih.govebi.ac.uk
This compound has been specifically reported as a metabolite in the Japanese persimmon (Diospyros kaki). nih.gov Despite this, a detailed re-examination of land plants found that α-carotene and its derivatives, such as lutein, were exclusively of the (6'R)-chirality. researchgate.net This indicates that the (6'S) configuration is rare in the plant kingdom. The regulation of the lycopene epsilon-cyclase gene is a major factor in determining the ratio of β,β-carotenoids to β,ε-carotenoids in plants. aocs.org
Table 2: Reported Occurrence of this compound in Plants
| Organism | Common Name | Finding | Reference |
| Diospyros kaki | Japanese Persimmon | This compound has been reported in this species. | nih.gov |
Biosynthetic Pathways and Enzymology of 6 S Beta,epsilon Carotene
Precursor Elucidation and Pathway Derivation
The journey to synthesizing α-carotene begins with the fundamental C5 building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). bibliotekanauki.pl In plants and algae, these precursors are primarily generated through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov
The pathway proceeds through the following key steps:
Formation of GGPP : Geranylgeranyl diphosphate (GGPP) synthase catalyzes the condensation of three IPP molecules with one DMAPP molecule to form the C20 compound, GGPP. This molecule serves as the immediate precursor for the biosynthesis of all C40 carotenoids. nih.govebi.ac.uk
Synthesis of Phytoene (B131915) : The first reaction committed specifically to the carotenoid biosynthetic pathway is the head-to-head condensation of two GGPP molecules. This two-step reaction is catalyzed by the enzyme phytoene synthase (PSY) and results in the formation of the first colorless C40 carotenoid, 15-cis-phytoene. nih.govkaust.edu.sa
Desaturation to Lycopene (B16060) : The colorless phytoene undergoes a series of four desaturation reactions to form the red-colored, linear carotenoid, all-trans-lycopene. In plants and cyanobacteria, this process is complex, requiring a set of four distinct enzymes: phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). nih.govmdpi.com Lycopene, a symmetrical molecule with two identical ψ-end groups, is the crucial substrate for the subsequent cyclization reactions that create the diversity of cyclic carotenoids. bibliotekanauki.plnih.gov
Enzymatic Catalysis in epsilon-Ring Formation
The formation of α-carotene (β,ε-carotene) from the linear lycopene is a critical bifurcation in the carotenoid pathway. It requires the coordinated action of two distinct but related enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). uniprot.orgnih.gov
The synthesis is a sequential, two-step process:
First Cyclization (ε-ring) : Lycopene ε-cyclase (LCYE) acts on one of the linear ψ-end groups of lycopene, catalyzing the formation of an ε-ring. This reaction produces the monocyclic intermediate, δ-carotene (ε,ψ-carotene). ebi.ac.uknih.govmdpi.com
Second Cyclization (β-ring) : Lycopene β-cyclase (LCYB) then acts on the remaining open ψ-end group of δ-carotene to form a β-ring, completing the synthesis of α-carotene (β,ε-carotene). nih.govresearchgate.net
Alternatively, the β-ring can be formed first by LCYB to create γ-carotene (β,ψ-carotene), which can then be acted upon by LCYE to form α-carotene. uniprot.org The inability of LCYE in most plants to catalyze the formation of a second ε-ring prevents the significant accumulation of ε,ε-carotene. uniprot.orgnih.gov
Role of Beta-Carotene Ketolases and Related Enzymes
More directly related to the metabolism of α-carotene are the carotenoid hydroxylases. Once α-carotene is formed, it serves as a substrate for a class of cytochrome P450 enzymes that add hydroxyl groups to its rings, leading to the production of xanthophylls. Specifically, the conversion of α-carotene to lutein (B1675518), its major dihydroxy derivative, is catalyzed by two hydroxylases:
CYP97A3 : This enzyme preferentially hydroxylates the β-ring of α-carotene to form zeinoxanthin (B1232132). uniprot.orgnih.gov
CYP97C1 (LUT1) : This enzyme is responsible for hydroxylating the ε-ring. uniprot.orgpnas.orgpnas.org
These subsequent hydroxylation steps are crucial for the production of lutein, one of the most abundant carotenoids in the photosynthetic tissues of plants. pnas.org
Stereospecificity of Biosynthetic Enzymes
The nomenclature "(6'S)-beta,epsilon-carotene" specifies the stereochemistry at the chiral center C-6' of the ε-ring. However, extensive studies of α-carotene and its derivatives isolated from a wide array of phototrophic organisms, including land plants and algae, have consistently identified the naturally occurring enantiomer as (6'R)-β,ε-carotene . bibliotekanauki.pl The biosynthesis of lutein, a downstream product, yields (3R,3′R,6′R)-lutein, which further supports a (6'R)-α-carotene precursor. researchgate.net The enzymatic mechanism of lycopene ε-cyclase (LCYE) in plants is therefore highly stereospecific, leading to the formation of the (6'R) configuration.
The enzymes responsible for the subsequent hydroxylation of α-carotene to lutein also exhibit strict stereospecificity. Both CYP97A3 and CYP97C1 catalyze pro-3R–stereospecific reactions, introducing hydroxyl groups at the C-3 position of the β-ring and ε-ring, respectively. nih.govgoogle.comd-nb.info The crystal structures of these enzymes have provided insights into the molecular basis for this precise substrate binding and stereospecific catalysis. nih.govd-nb.info
Branching Points and Divergent Pathways in Carotenogenesis
The cyclization of all-trans-lycopene represents a pivotal branch point in carotenoid biosynthesis, determining the flow of precursors into two major downstream pathways. uniprot.org The fate of lycopene is dictated by the competitive interplay between two key enzymes:
β,β-Carotenoid Pathway : This pathway is initiated by the enzyme lycopene β-cyclase (LCYB). LCYB can independently catalyze the formation of two β-rings at both ends of the lycopene molecule, leading directly to the synthesis of β,β-carotene (β-carotene). nih.govnih.gov β-carotene is a ubiquitous carotenoid and the precursor to xanthophylls like zeaxanthin (B1683548) and violaxanthin. nih.gov
β,ε-Carotenoid Pathway : This pathway is initiated by lycopene ε-cyclase (LCYE). LCYE forms one ε-ring to produce δ-carotene. The subsequent action of LCYB on the other end forms a β-ring, yielding β,ε-carotene (α-carotene). nih.govnih.gov This branch leads to the synthesis of lutein.
The proportion of α-carotene versus β-carotene synthesized in a plant tissue is largely determined by the relative expression levels and catalytic activities of LCYE and LCYB. nih.gov High LCYE activity relative to LCYB will favor the production of α-carotene and its derivatives, while dominant LCYB activity will channel the flux towards β-carotene. nih.gov This competitive balance is a key regulatory mechanism controlling the composition of carotenoids in plants.
In Vitro and In Vivo Biosynthetic Studies
The functional characterization of the enzymes involved in α-carotene biosynthesis has been extensively validated through both in vitro assays and in vivo studies using genetically engineered organisms.
In vivo studies have been particularly insightful. A landmark experiment in Arabidopsis demonstrated that while LCYB could produce β-carotene on its own, the co-expression of both LCYB and LCYE was necessary to convert lycopene into α-carotene in a recombinant E. coli system. ebi.ac.uknih.gov This confirmed the cooperative roles of the two cyclases. Similar heterologous expression systems have been used to characterize the specific functions and catalytic properties of LCYB and LCYE genes from various species, including the microalga Chlorella sorokiniana and tomato. mdpi.comuniprot.org
In vitro studies using purified enzymes or cell-free extracts have allowed for detailed mechanistic investigations. For example, in vitro characterization of β-carotene ketolases has elucidated their substrate specificity and reaction products, confirming their role in modifying β-carotene rather than α-carotene. pnas.org Likewise, assays with purified P450 hydroxylases (CYP97A3 and CYP97C1) have confirmed their stereospecific function in the conversion of α-carotene to lutein. nih.govgoogle.com
The table below summarizes key findings from various biosynthetic studies.
| Organism/System | Study Type | Enzyme(s) Investigated | Key Finding | Reference |
| Arabidopsis thaliana | In vivo (mutant analysis) | LCYE (LUT1), LCYB, CYP97A3, CYP97C1 | Identified roles of cyclases and hydroxylases in the α-carotene and lutein pathway. | uniprot.orgnih.govpnas.org |
| Escherichia coli | In vivo (heterologous expression) | LCYE and LCYB from Arabidopsis | Co-expression of LCYE and LCYB is required for the synthesis of α-carotene from lycopene. | ebi.ac.uknih.gov |
| Paracoccus sp. | In vivo / In vitro (mutagenesis) | β-carotene ketolase (CrtW) | Confirmed ketolase function on β-carotene and its derivatives, not α-carotene. | mdpi.compnas.org |
| Chlorella sorokiniana | In vivo (heterologous expression) | CsLCYB and CsLCYE | Characterized the functions of lycopene cyclases from a lutein-rich microalga. | uniprot.org |
| Arabidopsis thaliana | In vitro (purified protein) | CYP97A3 and CYP97C1 | Determined the crystal structure and confirmed the pro-3R stereospecificity of the hydroxylases that convert α-carotene to lutein. | nih.govgoogle.com |
Genetic and Molecular Regulation of 6 S Beta,epsilon Carotene Production
Genes Encoding Biosynthetic Enzymes
The synthesis of (6'S)-beta,epsilon-carotene is dependent on a series of enzymatic reactions catalyzed by specific proteins. The genes encoding these enzymes are fundamental to the production of this carotenoid.
Identification and Characterization of Carotenoid Hydroxylases and Cyclases
The formation of this compound involves the crucial action of lycopene (B16060) cyclases. The cyclization of the linear carotenoid, lycopene, marks a critical branch point in the carotenoid biosynthetic pathway. bioone.orgaocs.org Two key enzymes, lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), are responsible for creating the β- and ε-rings at the ends of the lycopene molecule. nih.gov The sequential action of LCYE and LCYB is required to produce α-carotene, the precursor to this compound. aocs.orgoup.com The relative activities and amounts of LCYB and LCYE are major determinants of the proportion of β,ε-carotenoids, like α-carotene, versus β,β-carotenoids. bioone.orgaocs.org
Once α-carotene is formed, carotenoid hydroxylases introduce hydroxyl groups. These enzymes belong to two main classes: the heme-containing cytochrome P450 (CYP97) family and the non-heme di-iron (BCH) type. oup.com Specifically, the hydroxylation of the β-ring and ε-ring of α-carotene to form lutein (B1675518), a downstream product of this compound metabolism, is catalyzed by members of the CYP97A and CYP97C families. oup.comoup.com For instance, in Arabidopsis, CYP97A3 primarily hydroxylates the β-ring of α-carotene. oup.com
| Enzyme | Gene | Function in this compound Pathway | Organism(s) Studied |
| Lycopene ε-cyclase | LCYE | Catalyzes the formation of the ε-ring in α-carotene. aocs.orgnih.gov | Arabidopsis thaliana, Lactuca sativa (Lettuce), Lycium chinense (Wolfberry) bioone.orgnih.gov |
| Lycopene β-cyclase | LCYB | Catalyzes the formation of the β-ring in α-carotene. aocs.orgnih.gov | Arabidopsis thaliana, Lycopersicon esculentum (Tomato), Lycium chinense (Wolfberry) nih.gov |
| Carotenoid β-hydroxylase | CHYB / BCH | Hydroxylates the β-ring of carotenes. oup.comoup.com | Arabidopsis thaliana, Lycopersicon esculentum (Tomato) bioone.orgoup.com |
| Carotenoid ε-hydroxylase | CHYE / CYP97A/C | Hydroxylates the ε-ring of carotenes. oup.comoup.com | Arabidopsis thaliana, Lycopersicon esculentum (Tomato) bioone.orgoup.com |
Gene Expression Analysis in Producing Organisms
The expression levels of the genes encoding biosynthetic enzymes are often correlated with the accumulation of specific carotenoids. In many plants and algae, the transcriptional regulation of carotenoid biosynthetic genes is a primary determinant of the carotenoid profile. nih.gov For instance, in peach, the transcript levels of PpPSY, PpLCY-B, and PpLCY-E were shown to be elevated under UV-B irradiation, corresponding to an increase in total carotenoids. frontiersin.org Similarly, in different cultivars of sweet potato, the expression of genes involved in carotenoid metabolism was linked to the varying carotenoid compositions. frontiersin.org
Studies in tomato have shown that the expression of lycopene cyclase genes, β-LCY2 and ε-LCY, is regulated during fruit ripening, influencing the flux of lycopene towards β-carotene and α-carotene. nih.gov In chickpea, the expression of carotenogenesis genes, including those for lycopene cyclases, is higher at earlier stages of seed development. frontiersin.org Furthermore, gene expression analysis in Chelidonium majus revealed tissue-specific expression of carotenoid biosynthesis genes, with the highest levels generally found in flowers. mdpi.com However, it is important to note that a direct correlation between transcript levels and carotenoid accumulation is not always observed, suggesting the involvement of post-transcriptional and post-translational regulatory mechanisms. mdpi.com
Transcriptional and Post-Translational Regulatory Mechanisms
The production of this compound is not solely dependent on the presence of the necessary genes but is also finely tuned by complex regulatory networks at both the transcriptional and post-translational levels.
Transcriptional regulation is a key control point, often influenced by developmental cues and environmental signals. nih.govontosight.ai For example, light is a major factor regulating the expression of carotenoid biosynthesis genes. ontosight.ai Transcription factors play a crucial role in this process by binding to the promoter regions of these genes and modulating their expression.
Post-translational modifications of carotenogenic enzymes provide a rapid mechanism for regulating their activity and stability in response to metabolic and environmental changes. nih.gov These modifications can include phosphorylation, protein-protein interactions, and regulation of protein degradation. nih.govoup.com For instance, the interaction of carotenogenic enzymes with other proteins can lead to the formation of multi-enzyme complexes, which can enhance the efficiency of the metabolic pathway by channeling intermediates. oup.com The stability of key enzymes like phytoene (B131915) synthase (PSY), a rate-limiting enzyme in the pathway, is also subject to post-translational control. oup.comnih.gov
Metabolic Engineering Strategies for Enhanced Biosynthesis in Model Systems
The understanding of the genetic and molecular regulation of this compound biosynthesis has opened avenues for metabolic engineering to enhance its production in various model systems. These strategies often involve the manipulation of the expression of key genes in the pathway.
One common approach is the overexpression of genes encoding rate-limiting enzymes. For example, overexpressing lycopene cyclases (LCYB and LCYE) can redirect the metabolic flux from lycopene towards the synthesis of α- and β-carotenes. nih.gov In a study on tobacco, overexpression of LcLCYB and LcLCYE from wolfberry led to increased total carotenoid content. nih.gov
Another strategy involves down-regulating or silencing genes in competing pathways. By reducing the expression of genes that divert precursors away from the desired carotenoid, the yield of the target compound can be increased. For instance, silencing the lycopene epsilon-cyclase (LCYE) gene in potato tubers has been shown to increase the levels of β-carotene. tandfonline.com
Furthermore, the introduction of entire "mini-pathways" from bacteria into plants has been successful in producing high levels of specific carotenoids. plos.org In "Golden Rice," a bacterial phytoene synthase (CrtB) and a phytoene desaturase (CrtI) were introduced to produce β-carotene in the endosperm. tandfonline.complos.org Similar strategies could potentially be adapted to enhance the production of this compound.
The use of advanced genetic tools like CRISPR/Cas9 has also emerged as a powerful technique for targeted gene editing to modify carotenoid biosynthesis. frontiersin.org This technology allows for precise modifications of key genes to enhance the accumulation of desired carotenoids like β-carotene in various crops, a strategy that could be applied to this compound. frontiersin.org
| Strategy | Target Gene(s) | Model System | Outcome |
| Overexpression | LcLCYB, LcLCYE, LcBCH | Tobacco | Increased total carotenoids and enhanced salt tolerance. nih.gov |
| Overexpression | Bacterial CrtB, CrtI, CrtY | Potato | Increased β-carotene content in tubers. plos.org |
| Gene Silencing | Lycopene epsilon-cyclase (LCYE) | Potato | Increased β-carotene levels in tubers. tandfonline.com |
| Gene Editing (CRISPR/Cas9) | Lycopene epsilon-cyclase (LCYϵ) | Banana | Enhanced β-carotene accumulation. frontiersin.org |
| Optogenetics | CrtYB (lycopene cyclase/phytoene synthase) | Yeast | Light-inducible production of β-carotene. frontiersin.org |
Metabolic Transformations and Interconversions of 6 S Beta,epsilon Carotene in Biological Matrices Non Human
Conversion to Downstream Carotenoids and Apocarotenoids
Once synthesized, (6'S)-beta,epsilon-carotene does not typically accumulate to high levels but is instead converted into a variety of other carotenoids and smaller molecules known as apocarotenoids.
Downstream Carotenoids:
The primary metabolic transformation of α-carotene in many organisms is hydroxylation, leading to the formation of xanthophylls. In higher plants, α-carotene is the direct precursor to lutein (B1675518), one of the most abundant carotenoids in photosynthetic tissues. pnas.orgresearchgate.net This conversion is a two-step process catalyzed by specific hydroxylase enzymes:
Hydroxylation of the β-ring: The β-ring of α-carotene is hydroxylated at the C-3 position to form zeinoxanthin (B1232132). This reaction is primarily catalyzed by the cytochrome P450-type enzyme CYP97A3, which exhibits a strong preference for the β-ring of α-carotene. pnas.orgresearchgate.netnih.gov
Hydroxylation of the ε-ring: Subsequently, the ε-ring of zeinoxanthin is hydroxylated at the C-3' position to yield lutein. This step is catalyzed by the enzyme CYP97C1. pnas.orgnih.gov
The entire process from α-carotene to lutein can also proceed via an alternative intermediate, α-cryptoxanthin (hydroxylation of the ε-ring first), though the zeinoxanthin pathway is considered predominant. pnas.org The enzymes CYP97A3 and CYP97C1 are highly stereospecific, producing (3R,3′R,6′R)-lutein from (6'R)-α-carotene in plants. oup.compnas.org
In the cyanobacterium Acaryochloris marina, which uniquely synthesizes (6'S)-α-carotene, the downstream carotenoid profile is also distinct. oup.comresearchgate.net While this organism contains the genetic machinery for carotenoid biosynthesis, including a putative β-carotene hydroxylase (CrtR), the direct hydroxylation products of (6'S)-α-carotene have not been fully elucidated. researchgate.netnih.gov It is hypothesized that (6'S)-α-carotene can be hydroxylated, but the precise structure and stereochemistry of the resulting xanthophylls in this organism remain a subject for further investigation.
Apocarotenoids:
Carotenoids can be oxidatively cleaved by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs) and nine-cis-epoxycarotenoid dioxygenases (NCEDs) to produce apocarotenoids. elifesciences.orgoup.com These smaller molecules have diverse biological functions, including roles as hormones, signaling molecules, and aroma compounds. elifesciences.orgmdpi.commdpi.com
α-Carotene is a known substrate for some of these cleavage enzymes. For example:
β-Carotene 15,15′-oxygenase (BCO1): While its primary substrate is β-carotene, purified recombinant human BCO1 has been shown to cleave α-carotene to produce retinal. nih.gov
Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme can cleave various carotenoids at the 9,10 and 9',10' positions. Cleavage of α-carotene would theoretically yield α-ionone from the ε-ring side. mdpi.com
Carotenoid Cleavage Dioxygenase 7 (CCD7): This enzyme is involved in the synthesis of strigolactones and can use 9-cis-α-carotene as a substrate in vitro. oup.com
The specific apocarotenoids generated from this compound have not been experimentally determined. The substrate specificity of CCDs can be quite precise, and it is plausible that the different stereochemistry of the ε-ring in the (6'S) isomer could influence the rate and products of enzymatic cleavage compared to the (6'R) isomer. oup.com
| Precursor | Enzyme(s) | Product(s) | Biological System |
|---|---|---|---|
| (6'R)-α-Carotene | CYP97A3 (β-ring hydroxylase) CYP97C1 (ε-ring hydroxylase) | (3R,3'R,6'R)-Lutein | Higher Plants |
| α-Carotene | BCO1 | Retinal | Mammalian (in vitro) |
| α-Carotene | CCD1 | α-ionone (putative) | Plants |
| 9-cis-α-Carotene | CCD7 | 9-cis-β-apo-10'-carotenal | Plants (in vitro) |
| (6'S)-α-Carotene | Putative hydroxylases | Hydroxy-carotenoids (structure unconfirmed) | Acaryochloris marina |
Role as a Precursor in Specific Carotenoid Networks
This crucial cyclization is governed by two types of enzymes:
Lycopene (B16060) β-cyclase (LCYb or CrtL-b): This enzyme adds a β-ring to the end of the lycopene molecule.
Lycopene ε-cyclase (LCYe or CrtL-e): This enzyme adds an ε-ring to the end of the lycopene molecule.
The formation of α-carotene requires the sequential or coordinated action of both LCYe and LCYb to introduce one ε-ring and one β-ring. researchgate.net The stereochemistry of the resulting α-carotene at the C-6' position of the ε-ring is determined by the specific lycopene ε-cyclase enzyme.
In the cyanobacterium Acaryochloris marina, the genome contains a single CrtL-like gene. mdpi.com This enzyme is believed to be bifunctional, capable of catalyzing the formation of both β- and ε-rings, leading to the synthesis of (6'S)-α-carotene. mdpi.comnih.gov This is distinct from the situation in the cyanobacterium Prochlorococcus marinus, which possesses two separate lycopene cyclase genes (CrtL-b and CrtL-e) and produces the more common (6'R)-α-carotene. mdpi.comnih.gov
Therefore, in A. marina, this compound is a key intermediate that channels the metabolic flow from the general carotenoid pathway specifically towards its own downstream derivatives within that organism. researchgate.netnih.gov
| Organism | Key Enzyme(s) | Product Stereochemistry | Role in Network |
|---|---|---|---|
| Higher Plants | Lycopene ε-cyclase (LCYe) Lycopene β-cyclase (LCYb) | (6'R)-β,ε-Carotene | Precursor to the lutein branch of the xanthophyll pathway. |
| Acaryochloris marina | Bifunctional Lycopene Cyclase (CrtL) | (6'S)-β,ε-Carotene | Key intermediate in the unique carotenoid profile of this cyanobacterium. oup.com |
| Prochlorococcus marinus | Lycopene ε-cyclase (CrtL-e) Lycopene β-cyclase (CrtL-b) | (6'R)-β,ε-Carotene | Precursor in a carotenoid network similar to higher plants. mdpi.com |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating (6'S)-beta,epsilon-carotene from complex biological matrices and for separating it from its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
The definitive separation of carotenoid stereoisomers, including the differentiation of this compound, is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC). arvojournals.orgnih.gov The structural similarity among carotenoid isomers makes their resolution by conventional reversed-phase HPLC challenging. researchgate.net Chiral stationary phases (CSPs) provide the necessary selectivity to resolve enantiomers and diastereomers. mdpi.comamericanpharmaceuticalreview.com
For instance, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, have proven effective in separating carotenoid isomers. researchgate.netcsfarmacie.cz The separation mechanism relies on the differential interaction of the chiral analytes with the chiral selector in the stationary phase, leading to different retention times. csfarmacie.cz A study successfully employed a chiral column to resolve individual stereoisomers of carotenoids, highlighting the capability of this technique to distinguish compounds like lutein (B1675518) [(3R,3'R,6'R)-beta,epsilon-carotene-3,3'-diol], which shares the beta,epsilon-carotene backbone. arvojournals.orgnih.gov The choice of mobile phase, often a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, is critical for optimizing the separation on these chiral columns. csfarmacie.cz
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for carotenoid analysis, including this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, increased sensitivity, and substantially faster analysis times. udl.cat The enhanced efficiency of UHPLC is particularly beneficial for resolving complex mixtures of carotenoids and their isomers. sci-hub.se The reduced analysis time also helps to minimize the degradation of these light- and heat-sensitive compounds. nih.gov
Spectroscopic Identification and Structural Elucidation
Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of carotenoids. nih.govjst.go.jp Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used. jst.go.jpresearchgate.net APCI is often favored for the analysis of nonpolar carotenes. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. researchgate.netnih.gov For carotenoids with a β-end group, a characteristic fragmentation is the neutral loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain. researchgate.netnih.gov Carotenoids with an ε-end group, like this compound, can exhibit a characteristic loss of 56 u. jst.go.jp High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, further aiding in identification. nih.govresearchgate.net
Table 1: Common Mass Spectrometry Fragmentation Patterns for Carotenoids
| Ionization Mode | Fragment Ion | Description | Reference |
| APCI (+) | [M+H]⁺ | Protonated molecule | jst.go.jp |
| APCI (+) | [M+H-92]⁺ | Loss of toluene | nih.gov |
| APCI (+) | [M+H-106]⁺ | Loss of xylene | nih.gov |
| ESI (+) | [M+H-56]⁺ | Elimination from ε-end group | jst.go.jp |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique for the initial identification and quantification of carotenoids. ijfmr.comresearchgate.net The extended system of conjugated double bonds in the polyene chain of carotenoids results in strong absorption in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm. ijfmr.comresearchgate.net
The all-trans isomer of β-carotene, a closely related compound, exhibits a characteristic spectrum with a main absorption maximum (λmax) around 450-453 nm in solvents like ethanol (B145695) or acetone, often with two smaller shoulders at approximately 427 nm and 470-480 nm. ijfmr.commasterorganicchemistry.comnih.gov The exact position of the λmax can be influenced by the solvent used. photochemcad.com While the UV-Vis spectrum of this compound is very similar to its (6'R) enantiomer and other carotenes, it provides essential information for preliminary identification and quantification. The presence of cis-isomers can be indicated by an additional absorption peak in the UV region, around 330-350 nm. researchgate.netmdpi.com
Table 2: Typical UV-Visible Absorption Maxima for Carotenes
| Compound | Solvent | λmax (nm) | Reference |
| β-Carotene | Ethanol | ~427, 450, 477 | ijfmr.com |
| β-Carotene | Acetone | 453 | nih.gov |
| β-Carotene | Hexane | 451 | photochemcad.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of carotenoids, including the determination of stereochemistry. mdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. pitt.edu
Resonance Raman Spectroscopy
Resonance Raman (RR) spectroscopy is a highly specific and sensitive vibrational spectroscopy technique used for the identification and characterization of carotenoids. researchgate.netspectroscopyonline.com Unlike standard Raman spectroscopy, the RR effect occurs when the excitation laser wavelength is chosen to overlap with a strong electronic absorption band of the molecule under investigation. nih.govcuny.edu For carotenoids, their long π-electron conjugated polyene backbone results in strong absorption in the visible region of the spectrum, making them ideal candidates for RR analysis. spectroscopyonline.comhoriba.com This resonance phenomenon can amplify the Raman signal by a factor of up to 10⁵, enabling the detection of carotenoids at very low concentrations, even down to 0.00001% in some cases. spectroscopyonline.commdpi.com
The RR spectrum of a carotenoid provides a distinct "spectral fingerprint." nih.gov The most prominent peaks in the spectra of carotenoids like β-carotene (a structural isomer of α-carotene) are well-characterized and serve as a basis for identifying related compounds like this compound. nih.govacs.org
Key Research Findings:
Characteristic Vibrational Modes: Carotenoid RR spectra are dominated by three major bands. nih.gov The most intense peak, labeled ν₁, appears in the 1500–1530 cm⁻¹ region and is assigned to the in-phase stretching vibrations of the C=C bonds in the polyene chain. researchgate.netacs.org The ν₂ band, found around 1155-1160 cm⁻¹, corresponds to C-C single bond stretching vibrations, often coupled with C-H in-plane bending. researchgate.netacs.org A third significant band, ν₃, is located near 1008 cm⁻¹ and arises from the in-plane rocking motions of the methyl groups attached to the chain. researchgate.net
Structural Sensitivity: The exact positions of these Raman bands are sensitive to the subtle chemical structure of the carotenoid, including the length of the conjugated polyene chain and the nature of the end groups. horiba.comacs.org For instance, as the conjugation length of the polyene chain increases, the frequency of the ν₁ (C=C) band decreases. spectroscopyonline.com This sensitivity allows RRS to be used for the identification and characterization of specific carotenoids within a complex biological matrix. horiba.com
Excitation Wavelength: The choice of excitation laser is critical for achieving optimal resonance. For most carotenoids, laser lines in the blue-to-green range, such as 488 nm, 514 nm, or 532 nm, fall within their S₀→S₂ electronic transition, leading to significant signal enhancement. cuny.edursc.orgnih.gov Studies have shown that while 488 nm and 514 nm lasers can produce very strong RR signals for β-carotene, a 532 nm laser may be an optimal choice in biological tissues as it offers a good balance of moderate enhancement with reduced interference from self-absorption and fluorescence. cuny.edunih.gov
While specific RR spectra for the this compound isomer are not extensively documented in dedicated studies, its structural similarity to other α- and β-carotenes means it would exhibit the characteristic ν₁, ν₂, and ν₃ bands. Minor shifts in the peak positions would be expected due to the unique electronic environment created by its (6'S)-epsilon-ring structure, which would enable its differentiation from other isomers through careful spectral analysis.
Table 1: Characteristic Resonance Raman Bands for Carotenoids Data derived from studies on β-carotene and other common carotenoids, applicable for the identification of this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₁ | ~1515 - 1525 | C=C in-phase stretching of the polyene chain researchgate.netnih.govacs.org |
| ν₂ | ~1156 - 1159 | C-C stretching of the polyene chain researchgate.netnih.govacs.org |
| ν₃ | ~1008 | C-CH₃ in-plane rocking modes researchgate.net |
Sample Preparation and Extraction Protocols for Biological Samples
The extraction of this compound from biological matrices is a critical step that dictates the accuracy and reliability of subsequent analysis. As with other carotenoids, this compound is lipophilic and highly susceptible to degradation from light, heat, oxygen, and acidic conditions. ontosight.aiomicsonline.org Therefore, all extraction procedures must be performed under carefully controlled conditions, such as in dim light, under an inert atmosphere (e.g., nitrogen), and at low temperatures to prevent isomerization and oxidative decomposition. omicsonline.orgresearchgate.net The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents is a common practice. nih.govmdpi.com
General Extraction Protocol:
Sample Homogenization: The biological sample (e.g., plant tissue, plasma, milk) is first homogenized to disrupt cell structures and increase the surface area for solvent penetration. For solid samples, this may involve grinding with a mortar and pestle, often with a dehydrating agent like anhydrous sodium sulfate (B86663), or freeze-drying followed by pulverization. researchgate.net
Solvent Extraction: A suitable organic solvent or mixture of solvents is used to extract the lipophilic carotenoids. Acetone is highly effective as it can dissolve both non-polar carotenes and more polar xanthophylls. mdpi.com A common and effective combination for extracting α-carotene and other carotenoids from fruits and vegetables is a mixture of ethanol and hexane (e.g., 4:3 by volume). For liquid samples like human serum or breast milk, proteins are often precipitated first with a solvent like ethanol, after which the carotenoids are extracted into a non-polar solvent such as hexane. mdpi.comresearchgate.net
Saponification (Optional): For samples with a high content of interfering lipids (e.g., triglycerides, chlorophylls), a saponification step may be employed. omicsonline.org This involves treating the extract with an alkali, such as methanolic potassium hydroxide (B78521) (KOH), to hydrolyze the lipids into water-soluble soaps, which can then be removed by washing. nih.gov However, this is a harsh treatment that can lead to carotenoid degradation and is often avoided in favor of advanced chromatographic methods that can separate carotenoids from these interfering compounds. researchgate.net
Washing and Phase Separation: After extraction, deionized water is added to the organic extract. This causes the mixture to separate into an aqueous layer containing water-soluble impurities and an organic layer containing the carotenoids. The carotenoid-rich organic layer is carefully collected.
Drying and Concentration: The collected organic extract is dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated to concentrate the carotenoid extract, typically under a gentle stream of nitrogen gas. researchgate.net
Reconstitution: The final dried extract is redissolved in a small, precise volume of a suitable solvent (e.g., the mobile phase for HPLC analysis) before being subjected to characterization and quantification. mdpi.com
Advanced Extraction Techniques:
Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this technique uses solvents at elevated temperatures and pressures. nih.govmdpi.com These conditions increase the efficiency and speed of the extraction process, while reducing the total volume of solvent required. nih.gov For instance, a binary solvent system of methanol (B129727) and tetrahydrofuran (B95107) (20:80, v/v) at 40°C has been identified as effective for extracting a range of carotenoids from fruits. nih.gov
Supercritical Fluid Extraction (SFE): This method predominantly uses supercritical CO₂ as a non-toxic, "green" extraction solvent. mdpi.com The solvent power of supercritical CO₂ can be fine-tuned by adjusting pressure and temperature. Its efficiency for carotenoid extraction can be further enhanced by adding a small amount of a polar co-solvent, such as ethanol. mdpi.com
Table 2: Summary of Solvent Systems for Carotenoid Extraction from Biological Samples
| Sample Matrix | Solvent System | Technique | Reference(s) |
| Fruits & Vegetables | Ethanol:Hexane (4:3, v/v) | Solvent Extraction | |
| Fruits (Kaki, Peach) | Methanol:Tetrahydrofuran (20:80, v/v) | Accelerated Solvent Extraction (ASE) | nih.gov |
| Human Serum/Milk | Ethanol (for protein precipitation), Hexane (for extraction) | Solvent Extraction | mdpi.comresearchgate.net |
| Dietary Supplements | Acetone-Hexane mixture | Solvent Extraction | nih.gov |
| Microalgae | Acetone | Homogenization/Solvent Extraction | nih.gov |
Comparative Biochemistry and Evolutionary Aspects of 6 S Beta,epsilon Carotene Pathways
Cross-Species Analysis of Carotenoid Biosynthesis Genes
The formation of α-carotene is a critical branch point in carotenoid biosynthesis, diverging from the pathway that produces β,β-carotene. oup.comnih.gov This bifurcation is controlled by the activity of two key enzymes: lycopene (B16060) β-cyclase (LCYB or CrtL-b) and lycopene ε-cyclase (LCYE or CrtL-e). The coordinated action of both enzymes on the linear precursor, lycopene, results in the formation of α-carotene, which possesses one β-ring and one ε-ring. oup.comnih.govoup.com
In higher plants, such as the model organism Arabidopsis thaliana, LCYB and LCYE are encoded by distinct, single-copy genes. oup.com The subsequent conversion of α-carotene to the abundant xanthophyll lutein (B1675518) is catalyzed by two families of carotenoid hydroxylases: the non-heme di-iron (BCH) type and the cytochrome P450 (CYP97) type. oup.comnih.gov Specifically, the CYP97A and CYP97C enzymes synergistically hydroxylate the β- and ε-rings of α-carotene to form lutein. nih.govnih.govroyalsocietypublishing.org
The genetic basis for α-carotene synthesis in cyanobacteria reveals a more varied evolutionary picture. Among prokaryotes, the ability to synthesize α-carotene is rare, having been reported only in the genera Prochlorococcus and Acaryochloris. oup.comnih.gov In Prochlorococcus marinus, which produces the common (6'R)-α-carotene, two distinct lycopene cyclase genes, crtL-b (β-cyclase) and crtL-e (ε-cyclase), have been identified. ijbs.commdpi.com The crtL-e in Prochlorococcus is a novel type of ε-cyclase that adds a single ε-ring to lycopene. nih.govijbs.com
The case of Acaryochloris marina, the only known organism to synthesize (6'S)-β,ε-carotene, is unique. oup.comresearchgate.net Genome analysis of A. marina has identified a complex assortment of cyclase genes. It contains a crtL-like gene that groups phylogenetically with cyclases from other marine cyanobacteria that can catalyze both β- and ε-cyclization. nih.govresearchgate.net However, it also possesses genes from a different, fourth family of lycopene cyclases: cruA and cruP. nih.govnih.govpnas.org While orthologs of cruA are found in cyanobacteria that lack crtL genes, A. marina is the only cyanobacterium known to have crtL, cruA, and cruP. nih.govpnas.org The precise enzyme or combination of enzymes responsible for the formation of the ε-ring with the specific (6'S) chirality in A. marina has not been definitively established, but this unique genetic toolkit underscores a distinct evolutionary path. oup.comnih.gov
The table below provides a comparative overview of the key genes involved in the biosynthesis of β,ε-carotene in selected organisms.
| Gene Family | Gene Name (Organism) | Function | Product Stereochemistry |
| Lycopene ε-Cyclase | LCYE (Arabidopsis thaliana) | Adds ε-ring to lycopene | (6'R)-ε-ring |
| crtL-e (Prochlorococcus marinus) | Adds ε-ring to lycopene | (6'R)-ε-ring | |
| crtL / cruA / cruP (Acaryochloris marina) | Putative ε-cyclization | (6'S)-ε-ring | |
| Lycopene β-Cyclase | LCYB (Arabidopsis thaliana) | Adds β-ring to lycopene or δ-carotene | β-ring |
| crtL-b (Prochlorococcus marinus) | Adds β-ring to lycopene | β-ring | |
| cruA / cruP / crtL (Acaryochloris marina) | Putative β-cyclization | β-ring | |
| α-Carotene Hydroxylase (ε-ring) | CYP97C1 (Arabidopsis thaliana) | Hydroxylates ε-ring of α-carotene | Lutein |
| α-Carotene Hydroxylase (β-ring) | CYP97A3 (Arabidopsis thaliana) | Hydroxylates β-ring of α-carotene | Lutein |
| β-Carotene Hydroxylase | CrtR (Acaryochloris marina) | Putative hydroxylation of β-rings | Zeaxanthin (B1683548) |
Phylogenetic Relationships of Carotenoid-Producing Organisms
The evolution of carotenoid biosynthesis is ancient, likely predating the diversification of major organismal lineages. d-nb.info The pathway in eukaryotes was acquired via endosymbiosis from cyanobacteria. d-nb.info Phylogenetic analyses of lycopene cyclase genes show that the plant-type cyclases (LCYB and LCYE) are closely related to the cyanobacterial crtL gene family, supporting their cyanobacterial origin. ijbs.comnih.govresearchgate.net The divergence into distinct β- and ε-cyclases in plants is believed to have occurred through a gene duplication event ancient in the green lineage (Chlorophyta and plants), after the primary endosymbiosis event. nih.govresearchgate.net
The distribution of the α-carotene pathway is sporadic. While β-carotene is ubiquitous in photosynthetic organisms, α-carotene and its derivatives are found primarily in green plants, green algae, some red algae, and the cyanobacterial genera Prochlorococcus and Acaryochloris. nih.govpnas.org Molecular phylogenetic studies based on 16S rRNA have shown that Acaryochloris and Prochlorococcus are not sister taxa and evolved independently, indicating that their shared ability to produce α-carotene may be a result of convergent evolution or horizontal gene transfer. oup.com
The cyclase genes in Acaryochloris marina further complicate this picture. Its cruA and crtQ genes are phylogenetically more similar to those found in filamentous cyanobacteria than to the corresponding genes in Prochlorococcus. nih.gov This suggests that the carotenoid pathway in A. marina was assembled from a different set of ancestral genes than the pathway in Prochlorococcus, which aligns with the unique stereochemical outcome of its α-carotene product.
The table below summarizes the phylogenetic context and the principal carotenoids for these key organisms.
| Organism | Domain/Phylum | Key Photosynthetic Pigment(s) | Major Carotenes | Chirality of β,ε-Carotene |
| Arabidopsis thaliana | Eukaryota / Streptophyta | Chlorophyll a/b | β-carotene, α-carotene | (6'R) |
| Prochlorococcus marinus | Bacteria / Cyanobacteria | Divinyl-Chlorophyll a/b | β-carotene, α-carotene | (6'R) |
| Acaryochloris marina | Bacteria / Cyanobacteria | Chlorophyll d | α-carotene | (6'S) |
| Synechocystis sp. PCC 6803 | Bacteria / Cyanobacteria | Chlorophyll a | β-carotene | N/A (does not produce α-carotene) |
Adaptive Evolution of Carotenoid Pathways
The evolution of metabolic pathways is driven by the adaptive advantages conferred by their products. Carotenoids serve fundamental roles in photosynthesis, acting as accessory light-harvesting pigments and, critically, as photoprotective agents that quench harmful reactive oxygen species. nih.govfefana.org The evolutionary trajectory of the β,ε-carotene pathway appears to be closely linked to the optimization of the photosynthetic apparatus in different light environments.
In higher plants and green algae, the evolution of the α-carotene pathway was a crucial step toward the synthesis of lutein, the most abundant carotenoid in their photosynthetic tissues. nih.govpnas.org Lutein is essential for the assembly, stability, and function of the light-harvesting complexes (LHCs), particularly LHCII. nih.govnih.gov The selection for distinct ε- and β-hydroxylases (CYP97C and CYP97A) in plants was likely driven by the need for efficient and regulated lutein production to build optimal photosynthetic machinery. oup.com
The adaptive significance of (6'S)-β,ε-carotene in Acaryochloris marina is likely tied to its unique ecological niche and photosynthetic apparatus. A. marina is the only known oxygenic phototroph to use Chlorophyll d as its primary photosynthetic pigment. nih.govnih.gov Chlorophyll d has a light absorption maximum in the far-red region of the spectrum (around 740 nm), allowing A. marina to thrive in environments depleted of visible light, often living beneath other photosynthetic organisms. nih.govnih.gov
In A. marina, (6'S)-α-carotene is the exclusive carotene found within the reaction centers of both Photosystem I and Photosystem II, a role typically filled by β-carotene in other cyanobacteria and plants. nih.govnih.gov This replacement suggests a specific functional adaptation. The unique stereochemistry of (6'S)-α-carotene may be required for a specific structural or energetic interaction with Chlorophyll d in the reaction center, optimizing energy transfer or photoprotection in the low-energy, far-red light environment. nih.gov The evolution of a pathway to produce this specific isomer represents a powerful example of molecular adaptation, where the fine-tuning of a biosynthetic pathway provides a key component for a novel photosynthetic strategy.
Future Research Directions and Methodological Advances
Systems Biology Approaches to Carotenoid Metabolism
Systems biology offers a holistic framework for understanding the intricate web of interactions that govern carotenoid biosynthesis. By integrating multi-omics data, researchers can move beyond the study of individual components to model the entire metabolic network. nih.gov This approach is crucial for deciphering how metabolic flux is partitioned between the α- and β-branches of the carotenoid pathway, which directly impacts the synthesis of (6'S)-beta,epsilon-carotene, an α-carotene. nih.govnih.gov
The core of systems biology in this context is the construction of predictive models based on data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov These models can simulate how genetic or environmental perturbations affect the production of specific carotenoids. For instance, in microalgae, a key source of diverse carotenoids, systems biology has been instrumental in identifying critical enzymes and regulatory genes in the β-carotene biosynthesis pathway. nih.gov Such models can identify metabolic bottlenecks and key control points, guiding metabolic engineering strategies. nih.gov For example, a model might predict that enhancing the expression of lycopene (B16060) ε-cyclase (LCYE) while modulating lycopene β-cyclase (LCYB) could specifically increase the yield of this compound.
These computational approaches also help in constructing complex gene and protein networks, revealing how carotenoid synthesis is coordinated with other cellular processes like central carbon metabolism and stress responses. nih.govucsf.edu The ultimate goal is to create a "digital twin" of the carotenoid-producing cell, allowing for in silico experiments to design and optimize strains for the overproduction of desired compounds like this compound.
Enzyme Discovery and Engineering for Novel Carotenoid Production
The ability to manipulate the carotenoid biosynthetic pathway at the enzymatic level is fundamental to producing specific isomers like this compound or even entirely new-to-nature molecules. This field relies on both the discovery of new enzymes from nature and the engineering of existing ones to alter their function. bohrium.comnih.gov
Enzyme discovery has been accelerated by genome mining, where the vast and growing databases of sequenced genomes are searched for genes with homology to known carotenoid biosynthesis enzymes. nih.gov This has expanded the repertoire of available enzymes with different specificities and efficiencies.
However, wild-type enzymes often have limitations, such as low activity in a heterologous host or a lack of desired specificity. nih.gov Protein engineering and directed evolution are powerful techniques used to overcome these issues. mdpi.com Directed evolution, for example, involves creating a large library of enzyme variants through random mutagenesis and then using a high-throughput screen to select for mutants with improved properties. mdpi.comnih.gov This approach has been successfully applied to key enzymes in the pathway:
Lycopene Cyclases (LCYE/LCYB): The activity and specificity of these enzymes are paramount for controlling the type of carotenoid produced. Engineering LCYE and LCYB can shift the balance from β,β-carotenoids (like β-carotene) towards β,ε-carotenoids (like α-carotene). nih.gov
Furthermore, enzyme engineering has been used to create enzymes with entirely novel functions, such as C₅₀- and C₆₀-phytoene synthases that produce longer-chain, non-natural carotenoids. nih.govacs.org These successes demonstrate the potential for creating highly customized enzymes to produce specific, high-value carotenoids. mdpi.com
Table 2: Examples of Enzyme Engineering in Carotenoid Production
| Target Enzyme | Engineering Strategy | Organism/System | Outcome | Relevant Citations |
|---|---|---|---|---|
| GGPP Synthase | Directed Evolution | Escherichia coli | Enhanced production of geranylgeranyl diphosphate (B83284) (GGPP), leading to increased overall carotenoid yield. | mdpi.com |
| Phytoene (B131915) Desaturase (CrtI) | Directed Evolution | Escherichia coli | Creation of a C₅₀-phytoene desaturase, enabling the production of non-natural long-chain carotenoids. | nih.gov |
| Phytoene Synthase (CrtM) | Directed Evolution | Escherichia coli | Engineered variants capable of synthesizing C₅₀- and C₆₀-phytoene backbones from smaller precursors. | acs.org |
| β-carotene ketolase (CrtW) & hydroxylase (CrtZ) | Enzyme Fusion, Membrane Anchoring | Escherichia coli | Fusing enzymes to a membrane protein facilitated localization and dramatically increased astaxanthin (B1665798) production. | researchgate.net |
| Lycopene Cyclase (CrtY) | Gene Deletion and Heterologous Expression | Rhodothermus marinus | Deletion of native fused cyclase (CruF-CrtB) and insertion of crtB from Thermus thermophilus resulted in a strain producing only lycopene. | nih.gov |
Development of Advanced Analytical Techniques for Complex Isomer Profiling
The accurate identification and quantification of this compound is analytically challenging due to the existence of numerous structurally similar isomers. Carotenoids can exist as geometric (cis/trans) isomers and, for those with chiral centers like α-carotene, as stereoisomers (enantiomers and diastereomers). Distinguishing these requires sophisticated analytical methods. thermofisher.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the cornerstone of carotenoid analysis. mdpi.com The development of specific stationary phases has been critical for improving isomer separation:
C₃₀ Columns: Polymeric C₃₀ reversed-phase columns offer superior shape selectivity compared to traditional C₁₈ columns, enabling the effective separation of many geometric (cis/trans) isomers of carotenoids like β-carotene and lutein (B1675518). thermofisher.commdpi.com
Chiral Columns: To separate stereoisomers, such as the (6'S) and (6'R) enantiomers of α-carotene or the different stereoisomers of zeaxanthin (B1683548), HPLC on a chiral stationary phase is essential. researchgate.netmdpi.com This technique has been crucial in identifying the specific stereoisomers present in biological tissues, for instance, confirming the presence of (3R,3'S)-meso-zeaxanthin alongside (3R,3'R)-zeaxanthin in the human retina. nih.govnih.gov
Detection methods coupled with HPLC have also advanced significantly. While Photodiode Array (PDA) detection is standard for identifying carotenoids by their characteristic UV-Vis absorption spectra, Mass Spectrometry (MS) provides much higher sensitivity and structural information. nih.gov
Advanced MS: Techniques like Quadrupole Time-of-Flight (Q-ToF) and Orbitrap MS provide high-resolution mass data, enabling the confirmation of elemental composition. mdpi.com
Supercritical Fluid Chromatography (SFC): Coupling SFC with MS (SFC-MS) has emerged as a powerful tool, offering faster separation times and high-resolution profiling of carotenoid mixtures with detection limits in the picogram range. nih.gov This method reduces analysis time and solvent consumption, making it a more sustainable and efficient alternative. mdpi.com
These advanced analytical workflows, often combining selective chromatography with high-resolution mass spectrometry, are indispensable for the accurate profiling of complex carotenoid mixtures and for verifying the stereochemical purity of compounds like this compound produced through biotechnological efforts. nih.govresearchgate.net
Table 3: Comparison of Advanced Analytical Techniques for Carotenoid Isomer Profiling
| Technique | Principle | Primary Application for Isomers | Advantages | Limitations | Relevant Citations |
|---|---|---|---|---|---|
| HPLC with C₃₀ Column | Reversed-phase chromatography with a long alkyl chain stationary phase that enhances shape selectivity. | Separation of geometric (cis/trans) isomers. | Superior resolution of non-polar isomers compared to C₁₈; widely adopted. | Not suitable for separating stereoisomers. | thermofisher.commdpi.com |
| Chiral HPLC | Chromatography using a stationary phase containing a chiral selector that interacts differently with enantiomers/diastereomers. | Separation of stereoisomers (enantiomers and diastereomers). | The only reliable method to resolve and quantify specific stereoisomers. | Columns can be expensive and have specific mobile phase requirements. | researchgate.netmdpi.comnih.govnih.gov |
| HPLC-MS (Q-ToF, Orbitrap) | Coupling liquid chromatography with high-resolution mass spectrometry. | Identification and structural elucidation of isomers based on fragmentation patterns and accurate mass. | High sensitivity and specificity; provides molecular weight and formula confirmation. | May not distinguish all isomers without appropriate chromatography; expensive instrumentation. | mdpi.comresearchgate.net |
| SFC-MS | Supercritical fluid chromatography coupled to mass spectrometry. | High-speed, high-resolution profiling of complex carotenoid mixtures, including isomers. | Very fast analysis times (minutes); reduced organic solvent use; high sensitivity. | Less common than HPLC; requires specialized equipment. | mdpi.comnih.gov |
Q & A
Q. How can (6'S)-beta,epsilon-carotene be reliably quantified in plant tissues using HPLC?
Methodological Answer: Utilize reversed-phase HPLC with UV-Vis detection (450–470 nm), calibrated with certified reference standards. Ensure column selection (C18 or C30) accounts for isomer separation, and validate the method using spiked matrices to assess recovery rates (80–120%). Peak identification should cross-reference retention times and spectral data against authenticated standards .
Q. What are the optimal extraction conditions for isolating this compound from natural sources like carrots or leafy greens?
Methodological Answer: Employ solvent extraction (e.g., hexane:acetone 1:1 v/v) under nitrogen to prevent oxidation. Sonication at 40°C for 20–30 minutes enhances yield. Centrifuge to remove debris, and concentrate the supernatant via rotary evaporation. Purity via column chromatography (silica gel, eluted with petroleum ether:acetone) .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer: Combine UV-Vis spectroscopy (λmax ~450 nm for ε-rings) with NMR (¹H and ¹³C) to resolve stereochemistry at the 6'S position. High-resolution mass spectrometry (HRMS) confirms molecular mass (C₄₀H₅₆, m/z 536.873). Compare data with published spectra for validation .
Advanced Research Questions
Q. How does the antioxidant activity of this compound vary under different oxygen partial pressures?
Methodological Answer: Design in vitro assays (e.g., linoleic acid peroxidation) under controlled O₂ levels (5–150 Torr). Use ESR spectroscopy to track radical scavenging. At <150 Torr, this compound acts as a chain-breaking antioxidant, but becomes prooxidant at higher O₂ due to autoxidation of conjugated double bonds. Compare kinetics with beta-carotene controls .
Q. What microbial pathways mediate the biotransformation of this compound into aroma compounds like β-ionone?
Methodological Answer: Screen microbial strains (e.g., Fusarium spp.) via plate assays with carotene substrates. Use GC-MS to identify volatile metabolites (e.g., β-ionone, TTN). Characterize enzymatic cleavage (e.g., dioxygenases) via gene knockout studies and in vitro assays with purified enzymes .
Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across experimental models?
Methodological Answer: Conduct meta-analyses of in vitro, cell-based, and in vivo studies, controlling for variables like oxygen tension, concentration, and matrix effects (e.g., lipid vs. aqueous environments). Apply dose-response modeling and sensitivity analysis to identify confounding factors (e.g., prooxidant thresholds) .
Q. What experimental designs mitigate isomerization artifacts during this compound analysis?
Methodological Answer: Use low-temperature protocols (<25°C) and light-protected extraction. Validate isomer stability via time-course HPLC analyses. For in vivo studies, employ stable isotope labeling (¹³C-carotene) to track metabolic conversion without interference from endogenous isomers .
Methodological Best Practices
- Data Validation : Cross-reference findings with orthogonal techniques (e.g., LC-MS/MS for quantification, circular dichroism for chirality) .
- Reproducibility : Adhere to FAIR data principles—document extraction solvents, column specifications, and instrument parameters in metadata .
- Ethical Reporting : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and avoid causal claims from observational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
